

PS372424 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PS372424 hydrochloride

Cat. No.: B2538551

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **PS372424 hydrochloride**, a specific agonist of the human C-X-C chemokine receptor 3 (CXCR3).

PS372424 hydrochloride is a peptidomimetic small molecule that has demonstrated significant anti-inflammatory activity by modulating T-cell migration.^{[1][2]} This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its use in research settings.

Chemical Structure and Properties

PS372424 hydrochloride is a derivative of a three-amino-acid fragment of CXCL10, designed to specifically activate human CXCR3.^{[1][3]} Its chemical identity and key properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride[4]
CAS Number	1596362-29-6[1][5]
Molecular Formula	C ₃₃ H ₄₅ ClN ₆ O ₄ [1][5]
Synonyms	PS372424 HCl[4]

Table 2: Physicochemical Properties

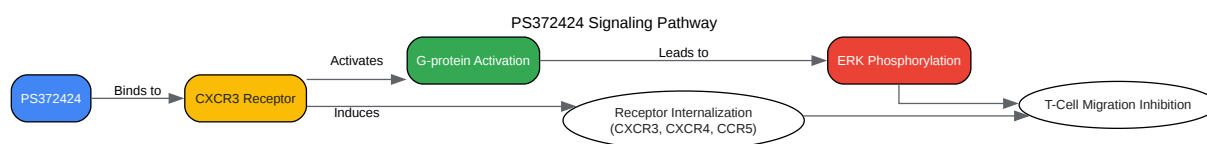
Property	Value	Source
Molecular Weight	625.20 g/mol	[1][5][6]
Appearance	White to off-white solid	[1]
Purity	≥97% by HPLC	[7]
Solubility	DMSO: 250 mg/mL (with ultrasonic)	[8]
In vivo formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.08 mg/mL		
	[1][6]	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[3][9]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1][6][9]

Mechanism of Action and Biological Activity

PS372424 is a specific agonist for the human CXCR3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes.[10][11] Its activation plays a

crucial role in T-cell trafficking to sites of inflammation.[12][13]

Upon binding to CXCR3, PS372424 initiates a cascade of intracellular signaling events. A key outcome is the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which is essential for T-cell migration.[2][7] Interestingly, PS372424's agonistic activity leads to a potent anti-inflammatory effect by inducing the internalization and desensitization of not only CXCR3 but also other chemokine receptors like CXCR4 and CCR5 on the same T-cell.[2] This cross-desensitization effectively inhibits the migration of activated T-cells towards a mixture of chemokines, such as those found in the synovial fluid of patients with rheumatoid arthritis.[2][10]



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PS372424 signaling cascade leading to T-cell migration inhibition.

Table 3: Biological Activity of **PS372424 Hydrochloride**

Parameter	Value	Cell Type/Assay	Source
IC ₅₀ (CXCL10 Binding)	42 ± 21 nM	HEK293/CXCR3 Gqi5 cell membranes	[1][3][11]
EC ₅₀ (T-Cell Migration)	~50 nM	Activated human T-cells	[7]
ERK Phosphorylation	3-fold increase over unstimulated cells	Activated human T-cells	[2]
CXCR3 Internalization	87% within 30 minutes	Activated human T-cells	[2][7]

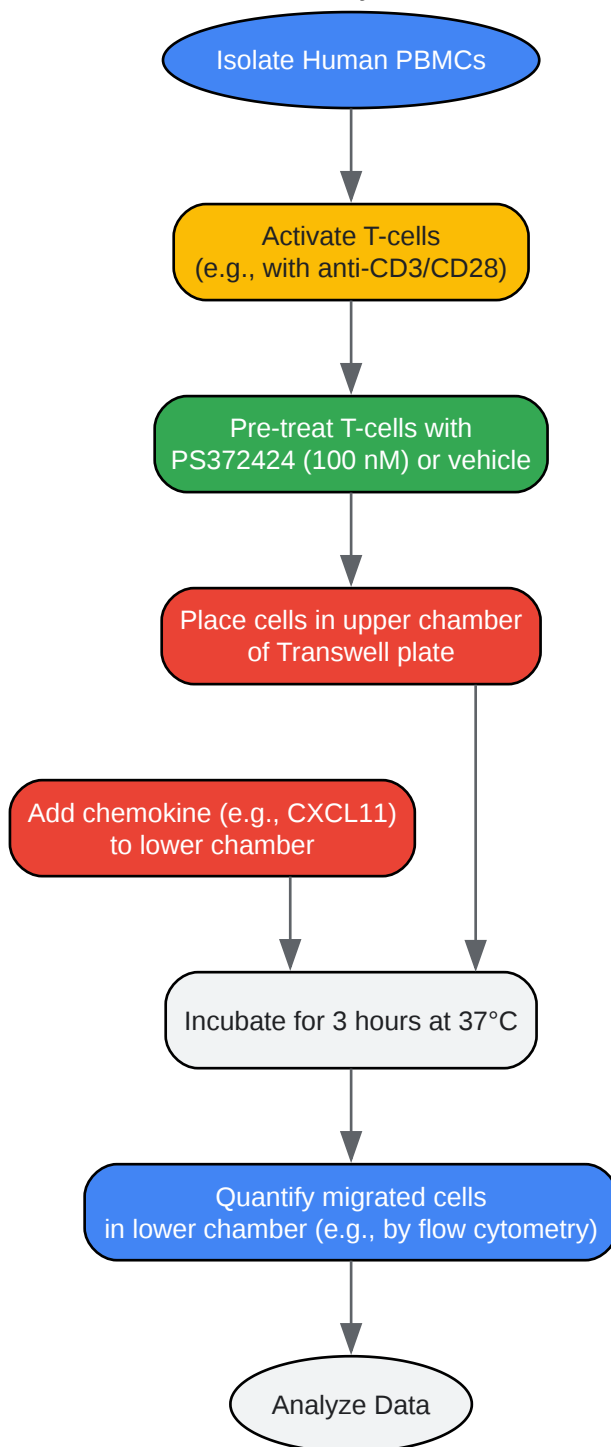
Experimental Protocols

The following are detailed methodologies for key experiments involving **PS372424 hydrochloride**, adapted from O'Boyle et al., 2012.[\[2\]](#)

T-Cell Activation and Chemotaxis Assay

This protocol assesses the effect of PS372424 on the migration of activated T-cells.

Chemotaxis Assay Workflow



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Workflow for assessing T-cell chemotaxis in response to PS372424.

Methodology:

- T-Cell Isolation and Activation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood by density gradient centrifugation. Activate T-cells by culturing with anti-CD3 and anti-CD28 antibodies for a period of 5-7 days.
- Chemotaxis Assay: Use a transwell plate with a polycarbonate membrane (e.g., 5 µm pores).
- Add the chemoattractant (e.g., 50 nM CXCL11) to the lower chamber.
- Pre-incubate the activated T-cells with PS372424 (typically 100 nM) or a vehicle control (e.g., 0.0001% DMSO) for 30 minutes at 37°C.[2]
- Add the pre-treated T-cells to the upper chamber of the transwell.
- Incubate the plate for 3 hours at 37°C in a humidified incubator.
- Collect the cells that have migrated to the lower chamber and quantify them using a cell counter or flow cytometry.

ERK Phosphorylation Assay

This protocol measures the activation of the ERK signaling pathway in response to PS372424.

Methodology:

- Cell Stimulation: Starve activated T-cells in serum-free media for 2 hours.
- Stimulate the cells with 100 nM PS372424 or 50 nM CXCL11 (as a positive control) for 10 minutes at 37°C.[2]
- Cell Lysis: Stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.
- Lyse the cells using a suitable lysis buffer containing phosphatase inhibitors (e.g., PhosphoSafe Extraction Reagent).
- Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.
- ELISA: Measure the levels of phosphorylated ERK1 (T202/Y204) and ERK2 (T185/Y187) in the cell lysates using a phospho-ERK specific ELISA kit according to the manufacturer's

instructions.

Receptor Internalization Assay

This protocol quantifies the internalization of the CXCR3 receptor from the cell surface following treatment with PS372424.

Methodology:

- Cell Treatment: Treat activated T-cells with 100 nM PS372424 for 30 minutes at 37°C.[2]
- Staining: Place the cells on ice to stop internalization. Stain the cells with a fluorescently labeled anti-CXCR3 antibody (e.g., APC-conjugated) for 30 minutes on ice in the dark.
- Flow Cytometry: Wash the cells with cold PBS containing a viability dye (to exclude dead cells).
- Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CXCR3 on the cell surface.
- Compare the MFI of PS372424-treated cells to that of vehicle-treated control cells to determine the percentage of receptor internalization.

Discovery and Development Context

PS372424 was identified through high-throughput screening of combinatorial small-molecule libraries for modulators of the CXCR3 receptor.[10] This discovery highlighted a class of agonists based on a tetrahydroisoquinoline template, which also contained a positively charged amino acid component, mimicking aspects of the natural chemokine ligands.[10] Its specificity for human CXCR3 and its unique mechanism of inducing heterologous receptor desensitization make it a valuable tool for studying T-cell biology and a potential starting point for the development of novel anti-inflammatory therapeutics.[2]

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